molecular formula C19H18Cl2N2O B10863716 (2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one

(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B10863716
M. Wt: 361.3 g/mol
InChI Key: OYODHKYDFLURFM-CMDGGOBGSA-N
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Description

3-(2-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one is a complex organic compound that features a piperazine ring substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-(3-chlorophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one is used as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits properties that may be useful in developing new drugs for treating neurological disorders and cancers .

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development .

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The piperazine ring allows for versatile binding, while the chlorophenyl groups enhance its affinity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one
  • 3-(2-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazino]-2-propen-1-one
  • 3-(2-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazino]-2-propen-1-one

Uniqueness

3-(2-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazino]-2-propen-1-one is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C19H18Cl2N2O/c20-16-5-3-6-17(14-16)22-10-12-23(13-11-22)19(24)9-8-15-4-1-2-7-18(15)21/h1-9,14H,10-13H2/b9-8+

InChI Key

OYODHKYDFLURFM-CMDGGOBGSA-N

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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